(3-((benzyloxy)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((benzyloxy)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((benzyloxy)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, also referred to by its IUPAC name, exhibits significant biological activity that is of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H24N2O3 with a molecular weight of approximately 320.39 g/mol. The structure features a piperidine ring substituted with a benzyloxy group and a pyrazole moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Derivative : The initial step typically involves the alkylation of piperidine with benzyloxy methyl chloride.
- Pyrazole Synthesis : The pyrazole ring is formed through cyclization reactions involving 3-methoxy-1-methylhydrazine and suitable carbonyl compounds.
- Final Coupling : The final product is obtained through coupling reactions that link the piperidine and pyrazole components.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (BT-474) through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. The compound's IC50 values indicate potent activity, with values around 0.99 μM in certain assays .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
BT-474 | 0.99 | Apoptosis via tubulin inhibition |
HeLa | 1.5 | Induction of cell cycle arrest |
MCF-7 | 2.0 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to mitotic arrest.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Antimicrobial Mechanisms : The disruption of cell wall integrity and interference with protein synthesis contribute to its antimicrobial effects.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for breast cancer treatment. In vivo studies demonstrated significant tumor regression in mice treated with the compound compared to controls, supporting its potential as an effective therapeutic agent.
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-12-17(18(20-21)24-2)19(23)22-10-6-9-16(11-22)14-25-13-15-7-4-3-5-8-15/h3-5,7-8,12,16H,6,9-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNMZJTALYSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。